2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is a complex organic compound that features a benzodioxole ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole ring, followed by the introduction of the imidazole group through a series of nucleophilic substitution reactions. The final step often involves the acylation of the intermediate product to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: Both the benzodioxole and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, while the imidazole moiety can bind to metal ions and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound shares the benzodioxole ring but lacks the imidazole moiety.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: Another compound with a benzodioxole ring, but with different functional groups.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide is unique due to the combination of the benzodioxole and imidazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c20-16(10-13-1-2-14-15(9-13)23-12-22-14)18-4-7-21-8-6-19-5-3-17-11-19/h1-3,5,9,11H,4,6-8,10,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUZDRNMAJERGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCCOCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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